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(Boc-trans-4-hydroxy-L-prolyl)-glycine -

(Boc-trans-4-hydroxy-L-prolyl)-glycine

Catalog Number: EVT-15030371
CAS Number:
Molecular Formula: C12H20N2O6
Molecular Weight: 288.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Boc-trans-4-hydroxy-L-prolyl)-glycine is a compound derived from the amino acid proline, specifically modified with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the fourth carbon. This compound is significant in various biochemical and pharmaceutical applications, particularly in peptide synthesis and as a building block for more complex molecules.

Source

This compound can be synthesized from trans-4-hydroxy-L-proline, which itself is a derivative of proline. Proline is an amino acid that plays a crucial role in protein structure, particularly in collagen. The Boc protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Classification

(Boc-trans-4-hydroxy-L-prolyl)-glycine falls under the category of modified amino acids. It is classified as a non-standard amino acid due to the presence of the hydroxyl group and the Boc protection, which alters its reactivity compared to standard amino acids.

Synthesis Analysis

Methods

The synthesis of (Boc-trans-4-hydroxy-L-prolyl)-glycine typically involves several steps:

  1. Protection of Hydroxy Group: The hydroxyl group on trans-4-hydroxy-L-proline can be protected using a suitable reagent to prevent unwanted reactions during subsequent steps.
  2. Boc Protection: The amine group of proline is protected with the Boc group, often using Boc anhydride or Boc chloride in the presence of a base like triethylamine.
  3. Coupling with Glycine: The protected proline derivative can then be coupled with glycine. This step may involve activating the carboxylic acid of glycine to facilitate peptide bond formation.

Technical Details

The synthesis often employs standard techniques such as solid-phase peptide synthesis (SPPS) or solution-phase methods, depending on the desired scale and complexity of the final product. The use of phase-transfer catalysts can enhance reaction yields and selectivity in some cases .

Molecular Structure Analysis

Structure

The molecular structure of (Boc-trans-4-hydroxy-L-prolyl)-glycine can be represented as follows:

  • Chemical Formula: C₁₁H₁₉N₃O₅
  • Molecular Weight: Approximately 245.28 g/mol
  • SMILES Notation: COC(=O)[C@@H]1C[C@@H](O)CN1C(=O)OC(C)(C)C

This structure features a cyclic proline backbone with specific stereochemistry at the chiral centers, which is critical for its biological activity.

Data

The compound exhibits specific optical activity, which can be measured to confirm its enantiomeric purity. For instance, optical rotation values can indicate the presence of specific stereoisomers .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (Boc-trans-4-hydroxy-L-prolyl)-glycine include:

  1. Deprotection Reactions: Removal of the Boc group under acidic conditions to yield free amine functionality for further reactions.
  2. Peptide Coupling Reactions: Formation of peptide bonds with other amino acids or peptides, which can be facilitated by coupling reagents such as carbodiimides.
  3. Hydroxylation Reactions: The hydroxyl group can participate in various chemical transformations, including esterification or etherification.

Technical Details

These reactions often require careful control of pH and temperature to ensure high yields and minimize side reactions. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis .

Mechanism of Action

Process

The mechanism by which (Boc-trans-4-hydroxy-L-prolyl)-glycine exerts its effects primarily relates to its incorporation into peptides that mimic natural proteins. The presence of the hydroxyl group at position 4 can influence peptide conformation and stability, particularly in collagen-like structures.

Data

Studies have shown that modifications at the proline position can affect enzyme recognition and substrate binding, impacting processes like collagen biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Approximately 92-96 °C.
  • Solubility: Soluble in organic solvents like methanol and chloroform but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases which can lead to deprotection or degradation.
  • Reactivity: The hydroxyl group makes it susceptible to oxidation and other functionalization reactions.

Relevant data on these properties can be found through various chemical suppliers and databases .

Applications

Scientific Uses

  1. Peptide Synthesis: Used as a building block for synthesizing peptides with specific structural properties.
  2. Drug Development: Serves as an intermediate in developing pharmaceuticals targeting collagen-related diseases.
  3. Biochemical Research: Utilized in studies related to protein folding and stability, especially concerning collagen synthesis.
Biosynthesis and Metabolic Engineering of Trans-4-Hydroxy-L-Proline Derivatives

Proline Hydroxylases: Structural and Functional Characterization

Microbial proline hydroxylases belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and catalyze the stereospecific hydroxylation of L-proline to yield trans-4-hydroxy-L-proline (trans-4-HYP). These enzymes require α-ketoglutarate (α-KG) and molecular oxygen as cosubstrates, with Fe²⁺ as an essential cofactor. The reaction stoichiometry consumes one molecule each of proline, α-KG, and O₂, producing one molecule of trans-4-HYP along with succinate and CO₂ as byproducts [1] [3]. Structural analyses reveal that these hydroxylases feature a conserved jelly-roll β-sheet core flanked by N-terminal and C-terminal α-helical domains, forming the catalytic pocket where Fe²⁺ coordinates with a conserved 2-His-1-Asp facial triad [1] [6].

Trans-4-specific proline hydroxylases (trans-P4Hs), such as the enzyme from Dactylosporangium sp. RH1, exhibit distinct kinetic properties with an apparent Km of 0.2 s⁻¹ mM⁻¹ for L-proline [1]. Catalytic efficiency is influenced by cofactor availability and environmental factors—ascorbate prevents Fe²⁺ oxidation, while catalase scavenges inhibitory peroxides generated during side reactions. Notably, microbial trans-P4Hs exclusively hydroxylate free proline residues, contrasting with mammalian collagen-modifying enzymes that act only on peptidyl-proline substrates [1] [3].

Table 1: Comparative Properties of Microbial Proline Hydroxylases

Enzyme SourceSpecificityOptimal pHOptimal Temp (°C)Cofactor Requirements
Dactylosporangium sp. RH1trans-4-HYP6.0–7.530–40Fe²⁺, α-KG, O₂
Mesorhizobium loticis-4-HYP7.0–8.025–35Fe²⁺, α-KG, O₂
Streptomyces sp. TH1cis-3-HYP6.5–7.530–40Fe²⁺, α-KG, O₂

Metabolic Pathway Engineering in Escherichia coli and Corynebacterium glutamicum

Both E. coli and C. glutamicum serve as industrial workhorses for trans-4-HYP biosynthesis due to well-characterized proline metabolism and established genetic tools. The core engineering strategy involves introducing heterologous trans-P4H genes into proline-overproducing strains. In E. coli, the proline biosynthetic pathway originates from glutamate, involving γ-glutamyl kinase (ProB), glutamate-γ-semialdehyde dehydrogenase (ProA), and pyrroline-5-carboxylate reductase (ProC). C. glutamicum employs analogous enzymes encoded by the proB, proA, and proC genes [1] [5].

Metabolic engineering efforts focus on:

  • Precursor Amplification: Overexpression of feedback-resistant γ-glutamyl kinase (ProB⁺) to bypass end-product inhibition
  • Catabolic Disruption: Deletion of putA to block proline degradation to glutamate
  • Transporter Engineering: Identification and overexpression of proline exporters (e.g., Cgl2622 in C. glutamicum) to alleviate intracellular accumulation toxicity [2]
  • Heterologous Enzyme Integration: Codon-optimized trans-P4H expression under strong promoters (e.g., Ptrc) [5]

Table 2: Metabolic Engineering Strategies and Production Outcomes

Host StrainGenetic ModificationsTrans-4-HYP YieldKey Limitations Addressed
E. coli HYP-10ΔputA, ΔlacI, dual proB74, NOG pathway, P4H expression89.4 g/L (0.34 g/g glucose)α-KG supply, NADPH regeneration, Fe²⁺ delivery
C. glutamicum ATCC 13032CRISPRi-mediated transporter overexpression, proB⁺, P4H142.4 g/L proline chassisProline export, feedback inhibition
E. coli NA45putA deletion, P4H codon optimization25.4 g/LProline degradation, enzyme expression

Optimization of α-Ketoglutarate-Dependent Hydroxylation Systems

α-Ketoglutarate (α-KG) serves as the essential co-substrate for trans-P4Hs, linking hydroxylation efficiency to central carbon metabolism. Insufficient α-KG pools create a major bottleneck in trans-4-HYP biosynthesis. Engineering strategies to enhance α-KG availability include:

  • TCA Cycle Flux Redirection: Deletion of competing α-KG-consuming enzymes (sucAB, aceA, aceK) to minimize carbon loss toward succinyl-CoA and glyoxylate shunt pathways [6]
  • Non-Oxidative Glycolysis (NOG) Implementation: Replacement of Embden-Meyerhof-Parnas glycolysis with the synthetic NOG pathway increases acetyl-CoA yield by 50% while bypassing pyruvate decarboxylation losses. This rearrangement directs carbon toward α-KG via the oxidative TCA branch [6]
  • Cofactor Balancing: Overexpression of NADP⁺-dependent isocitrate dehydrogenase (icd) enhances α-KG synthesis while regenerating NADPH required for proline biosynthesis [1]

Fermentation process optimization further sustains cofactor availability:

  • Oxygen Transfer Enhancement: Glucose feed rates dynamically controlled to maintain 30% dissolved oxygen, ensuring adequate O₂ supply for hydroxylation [6]
  • Fe²⁺ Continuous Feeding: Bolus addition replaced with chemostat-controlled Fe²⁺ delivery to maintain 0.1–0.5 mM concentrations, preventing enzyme inactivation due to metal depletion or precipitation [6]

Case Study: HYP-10 Strain Fermentation OptimizationIn a 5-L bioreactor, the engineered E. coli HYP-10 strain achieved 89.4 g/L trans-4-HYP through:

  • Exponential glucose feeding maintaining 0.3 g/L/h specific consumption rate
  • DO-stat control adjusting feed rates at DO < 30%
  • Continuous Fe²⁺ supplementation at 0.05 mmol/g DCW/hThis protocol increased yield by 63.1% versus non-optimized processes [6].

Feedback Inhibition Mechanisms in Proline Biosynthesis

γ-Glutamyl kinase (ProB), the first enzyme in proline biosynthesis, undergoes potent allosteric inhibition by proline at physiological concentrations. Structural studies reveal that proline binds at the interface between the amino acid kinase (AAK) and PUA domains, inducing conformational changes that reduce substrate affinity [1] [9]. Ki values for proline inhibition range from 0.1–0.5 mM in wild-type enzymes—significantly below industrially relevant intracellular proline concentrations (>10 mM) [1].

Feedback-resistant mutants (e.g., ProB⁷⁴ from E. coli) contain aspartate-to-asparagine substitutions at position 107 (D107N), located within the proline-binding pocket. This single mutation reduces inhibition 50-fold (Ki > 25 mM), enabling proline accumulation to 10.6 g/L in shake-flask cultures versus 1.39 g/L in wild-type strains [6]. Additional engineering strategies include:

  • Gene Dosage Amplification: Chromosomal integration of dual proB⁷⁴ copies under strong constitutive promoters
  • Enzyme Complex Engineering: Co-expression of ProB and ProA to stabilize the γ-glutamyl kinase/glutamate-γ-semialdehyde dehydrogenase complex, preventing ProB degradation [1]

CRISPR-Cas9-Mediated Pathway Refactoring for Enhanced Yield

CRISPR-Cas9 systems revolutionized multiplex genome editing in industrial strains by enabling simultaneous pathway optimization. Key applications include:

  • Feedback-Resistant Allele Screening: CRISPR-assisted ssDNA recombineering rapidly introduced proB mutations (e.g., K43R) with 80–100% efficiency using 60–90 nt oligonucleotides [2]
  • Transporter Discovery: Arrayed CRISPRi libraries targeting all 397 transporters in C. glutamicum identified Cgl2622 as a high-affinity proline exporter. Its repression reduced trans-4-HYP titers by 67%, while overexpression increased efflux 3.2-fold [2]
  • Large-Scale Deletions: Single-step removal of 219 kb prophage regions (e.g., CGP3 in C. glutamicum) to eliminate metabolic burdens, achieving 34.8% editing efficiency via optimized Cas9 expression [2]

Advanced tools include:

  • Tightly Regulated Cas9 Vectors: LacO-symmetrized operators and weakened RBS sequences reduced leaky expression, permitting 91.3% editing efficiency without cytotoxicity [2]
  • RecT-Proficient Systems: Co-expression of Rac prophage RecT recombinase enhanced ssDNA recombination efficiency, enabling 1000+ transformants per editing experiment for rapid screening [2]

Synthesis and Applications of (Boc-trans-4-hydroxy-L-prolyl)-glycine

Properties

Product Name

(Boc-trans-4-hydroxy-L-prolyl)-glycine

IUPAC Name

2-[[(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)14-6-7(15)4-8(14)10(18)13-5-9(16)17/h7-8,15H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+/m1/s1

InChI Key

PPJWPPJPEZYHAO-SFYZADRCSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O

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